molecular formula C4H8Br2 B7889085 (-)-1,2-Dibromobutane CAS No. 130232-90-5

(-)-1,2-Dibromobutane

Cat. No.: B7889085
CAS No.: 130232-90-5
M. Wt: 215.91 g/mol
InChI Key: CZWSZZHGSNZRMW-BYPYZUCNSA-N
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Description

(-)-1,2-Dibromobutane is an organic compound with the molecular formula C₄H₈Br₂. It is a chiral molecule, meaning it has non-superimposable mirror images, and exists in two enantiomeric forms. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-1,2-Dibromobutane can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br₂) to 1-butene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via a halogen addition mechanism, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: (-)-1,2-Dibromobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 1-butene or 2-butene.

    Reduction Reactions: It can be reduced to butane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or ethanol.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) in aqueous conditions.

Major Products Formed:

    Substitution: Formation of compounds like 1-butanol, 1-cyanobutane, or butylamine.

    Elimination: Formation of alkenes such as 1-butene or 2-butene.

    Reduction: Formation of butane.

Scientific Research Applications

(-)-1,2-Dibromobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds. Its chiral nature makes it valuable in stereoselective synthesis.

    Biology: It is used in studies involving enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (-)-1,2-Dibromobutane in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, resulting in the formation of alkenes.

Comparison with Similar Compounds

    1,2-Dichlorobutane: Similar in structure but with chlorine atoms instead of bromine.

    1,2-Diiodobutane: Similar in structure but with iodine atoms instead of bromine.

    1,2-Dibromoethane: Similar in structure but with a shorter carbon chain.

Uniqueness: (-)-1,2-Dibromobutane is unique due to its chiral nature and the presence of bromine atoms, which make it more reactive in certain chemical reactions compared to its chlorinated or iodinated counterparts. Its specific stereochemistry also allows for selective synthesis in chiral environments.

Properties

IUPAC Name

(2S)-1,2-dibromobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWSZZHGSNZRMW-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130232-90-5
Record name 1,2-Dibromobutane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIBROMOBUTANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4D2DMX3G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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